molecular formula C22H33N3O3S B6082160 1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2-(methoxymethyl)piperidine

1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2-(methoxymethyl)piperidine

Cat. No.: B6082160
M. Wt: 419.6 g/mol
InChI Key: OFGPOSYWIZTGLX-UHFFFAOYSA-N
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Description

1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2-(methoxymethyl)piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with an imidazole moiety, which is further functionalized with ethylsulfonyl and phenylpropyl groups. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.

Preparation Methods

The synthesis of 1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2-(methoxymethyl)piperidine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Imidazole Ring: The imidazole ring is typically synthesized through the condensation of glyoxal, ammonia, and an aldehyde. The reaction is carried out under acidic conditions to facilitate ring closure.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation, using reagents such as ethylsulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Phenylpropyl Group: The phenylpropyl group is attached through a Friedel-Crafts alkylation reaction, using phenylpropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as a diamine, under basic conditions.

    Final Assembly: The final step involves the coupling of the imidazole and piperidine moieties through a nucleophilic substitution reaction, using a suitable leaving group and base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2-(methoxymethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, using reagents like sodium hydride and alkyl halides to introduce different substituents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the methoxymethyl group and formation of the corresponding alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2-(methoxymethyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2-(methoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects.

    Pathways Involved: The compound may influence various signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2-(methoxymethyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-2-(methoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3S/c1-3-29(26,27)22-23-16-21(17-24-14-8-7-13-20(24)18-28-2)25(22)15-9-12-19-10-5-4-6-11-19/h4-6,10-11,16,20H,3,7-9,12-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGPOSYWIZTGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CCCC2=CC=CC=C2)CN3CCCCC3COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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